molecular formula C9H20N2 B1432570 2-(3-Isopropyl-1-pyrrolidinyl)ethylamine CAS No. 34971-74-9

2-(3-Isopropyl-1-pyrrolidinyl)ethylamine

Cat. No. B1432570
CAS RN: 34971-74-9
M. Wt: 156.27 g/mol
InChI Key: FDLHDWOXBFKAND-UHFFFAOYSA-N
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Description

2-(3-Isopropyl-1-pyrrolidinyl)ethylamine, also known as N-isopropylphenethylamine (N-IPA), is a psychoactive compound that belongs to the phenethylamine class of drugs. It is a structural analog of amphetamine and shares similar pharmacological properties. N-IPA has gained interest in the scientific community due to its potential use in research applications, particularly in the field of neuroscience.

Scientific Research Applications

Organic Synthesis and Catalysis

  • The study by Zhu et al. (2003) demonstrates the use of ethyl 2-methyl-2,3-butadienoate in [4 + 2] annulation with N-tosylimines, facilitated by an organic phosphine catalyst, to synthesize highly functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003). This process highlights the compound's role in generating complex molecular structures with potential applications in medicinal chemistry and material science.

Sigma Receptor Binding

  • De Costa et al. (1992) synthesized and evaluated a class of N-(arylethyl)-N-alkyl-2-(1-pyrrolidinyl)ethylamines, identifying them as potent sigma receptor ligands with significant implications for understanding receptor function and developing novel therapeutic agents (de Costa, Radesca, Di Paolo, & Bowen, 1992). These findings could contribute to the development of new diagnostic tools and treatments for neurological disorders.

Material Science and Polymer Chemistry

  • Harrisson, Couvreur, and Nicolas (2012) researched the polymerization of isoprene, showing that using solvents like 1,4-dioxane or pyridine can increase the initiator's rate of consumption and result in polymers with narrower molecular weight distributions. This study provides insights into optimizing polymerization processes for the production of rubber and other polymeric materials (Harrisson, Couvreur, & Nicolas, 2012).

Environmental Applications

  • Liang et al. (2019) explored the modification of chitosan with 2,6-diaminopyridine and polyamine compounds for the adsorptive removal of Hg(II) ions from aqueous solutions. This research highlights the potential environmental application of 2-(3-Isopropyl-1-pyrrolidinyl)ethylamine derivatives in water treatment and purification (Liang, Li, Jiang, Ali, Zhang, & Li, 2019).

properties

IUPAC Name

2-(3-propan-2-ylpyrrolidin-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-8(2)9-3-5-11(7-9)6-4-10/h8-9H,3-7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLHDWOXBFKAND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCN(C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701270796
Record name 3-(1-Methylethyl)-1-pyrrolidineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701270796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

34971-74-9
Record name 3-(1-Methylethyl)-1-pyrrolidineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34971-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1-Methylethyl)-1-pyrrolidineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701270796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-Isopropyl-1-pyrrolidinyl)ethylamine
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2-(3-Isopropyl-1-pyrrolidinyl)ethylamine
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Reactant of Route 5
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Reactant of Route 6
2-(3-Isopropyl-1-pyrrolidinyl)ethylamine

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